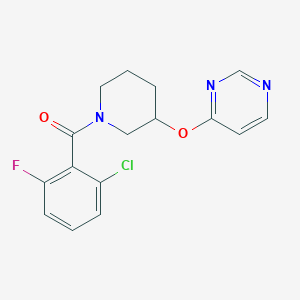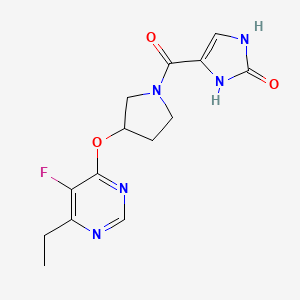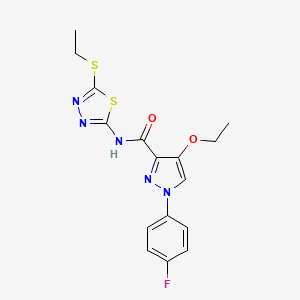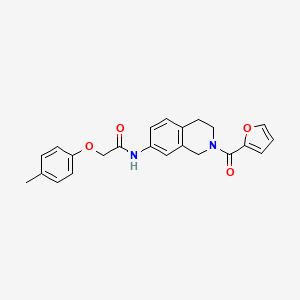
(2-Chloro-6-fluorophenyl)(3-(pyrimidin-4-yloxy)piperidin-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
While there is no direct synthesis information available for CFPM, there are related compounds with similar structures that have been synthesized. For example, a synthetic route to N-substituted 6-fluoro-3-(piperidin-4-yl)-1,2-benzoxazole derivatives using piperidine-4-carboxylic acid, 1,3-difluorobenzene, and various halogen derivatives has been described .科学的研究の応用
Analgesic Potential in Neuropathic Pain
Research has highlighted the potential of compounds structurally related to (2-Chloro-6-fluorophenyl)(3-(pyrimidin-4-yloxy)piperidin-1-yl)methanone in managing neuropathic pain. Specifically, high-efficacy 5-HT(1A) receptor agonists, with similar chemical frameworks, have demonstrated significant analgesic effects in rodent models of chronic nociceptive and neuropathic pain. These studies suggest that activation of the 5-HT(1A) receptor can lead to long-term analgesia, offering a promising avenue for therapeutic intervention in spinal cord injuries and related neuropathic conditions (Colpaert et al., 2004).
Antidepressant Activity
Derivatives of pyridinemethylamine, which share a core structural similarity with the compound , have been developed as selective and potent agonists at 5-HT(1A) receptors. These compounds have shown enhanced 5-HT(1A) agonist activity, both in vitro and in vivo, after oral administration in rat models. The addition of a fluorine atom at specific positions within these molecules has significantly improved their oral activity, indicating their potential as antidepressants. This research underscores the utility of molecular modifications in enhancing the therapeutic profile of chemical compounds for treating depression (Vacher et al., 1999).
Formulation Development for Enhanced Bioavailability
Investigations into developing suitable formulations for early toxicology and clinical studies have also been conducted for compounds closely related to (2-Chloro-6-fluorophenyl)(3-(pyrimidin-4-yloxy)piperidin-1-yl)methanone. A specific focus has been placed on addressing the challenges posed by poor water solubility, which is a common issue for many pharmacologically active compounds. Through the development of solubilized, precipitation-resistant formulations, researchers have been able to achieve higher plasma concentrations and improved dose proportionality in animal models, highlighting the importance of formulation science in the effective delivery of therapeutic agents (Burton et al., 2012).
Molecular Structure and Interaction Analysis
The structural and interaction analysis of related compounds has been conducted to understand their crystalline forms and molecular behavior. For example, the crystal and molecular structure analysis of specific derivatives has provided insights into their intermolecular hydrogen bond types, which are crucial for understanding their stability and reactivity. Such studies are vital for designing molecules with desired physical and chemical properties for various scientific and therapeutic applications (Lakshminarayana et al., 2009).
特性
IUPAC Name |
(2-chloro-6-fluorophenyl)-(3-pyrimidin-4-yloxypiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClFN3O2/c17-12-4-1-5-13(18)15(12)16(22)21-8-2-3-11(9-21)23-14-6-7-19-10-20-14/h1,4-7,10-11H,2-3,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGMWFSITZWVBDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=C(C=CC=C2Cl)F)OC3=NC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClFN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(4-Methoxybenzoyl)-1-[(4-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one](/img/structure/B2702125.png)
![6,7-dimethyl-6H-indolo[2,3-b]quinoxaline](/img/structure/B2702126.png)

![8-((3,4-Dimethoxyphenyl)sulfonyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2702128.png)




amine hydrochloride](/img/structure/B2702137.png)
![(2Z)-2-[(3,4-dimethoxyphenyl)sulfonylhydrazinylidene]-N-(3-methylphenyl)chromene-3-carboxamide](/img/structure/B2702139.png)
![6-[(2E)-3-(dimethylamino)prop-2-enoyl]-7-hydroxy-4,8-dimethyl-2H-chromen-2-one](/img/structure/B2702140.png)
![7-(4-chlorophenyl)-3-hexyl-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2702143.png)
![N-phenyl-N'-[2-(1H-pyrrol-1-yl)benzyl]urea](/img/structure/B2702145.png)